molecular formula C15H29NO B14715556 1-(Azepan-1-yl)nonan-1-one CAS No. 20308-66-1

1-(Azepan-1-yl)nonan-1-one

Katalognummer: B14715556
CAS-Nummer: 20308-66-1
Molekulargewicht: 239.40 g/mol
InChI-Schlüssel: JXSJWHXALVHMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)nonan-1-one is a chemical compound with the molecular formula C15H29NO. It features a nine-carbon nonyl chain and an azepane ring, making it a ketone derivative. This compound is known for its unique molecular structure, which includes the azepane ring that may contribute to specific pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Azepan-1-yl)nonan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of azepane with nonanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azepan-1-yl)nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)nonan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)nonan-1-one involves its ability to interact with lipid bilayers in biological membranes. This interaction enhances the permeability of the membrane, allowing for increased penetration of other compounds. The azepane ring and the nonyl chain play crucial roles in this process by disrupting the lipid packing and increasing fluidity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Azepan-1-yl)nonan-1-one is unique due to its specific combination of the azepane ring and the nine-carbon nonyl chain. This structure provides a balance between lipophilicity and hydrophilicity, making it an effective penetration enhancer with minimal irritation potential compared to other similar compounds .

Eigenschaften

CAS-Nummer

20308-66-1

Molekularformel

C15H29NO

Molekulargewicht

239.40 g/mol

IUPAC-Name

1-(azepan-1-yl)nonan-1-one

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-9-12-15(17)16-13-10-7-8-11-14-16/h2-14H2,1H3

InChI-Schlüssel

JXSJWHXALVHMGE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)N1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.